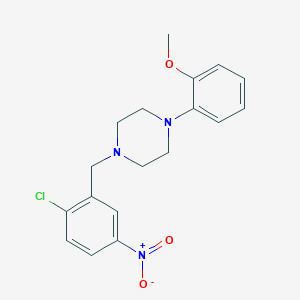
2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline
Overview
Description
2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a piperidine ring conjugated to a benzyl group and an isoquinoline moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 1-benzylpiperidin-4-one with an appropriate isoquinoline derivative under acidic conditions. This reaction is often followed by reduction steps to achieve the desired dihydroisoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and piperidines, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: Another piperidine derivative with similar pharmacological properties.
N′-(1-benzylpiperidin-4-yl)acetohydrazide: Used in the synthesis of fentanyl-derived opioid compounds.
(E)-2-(1-benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: Known for its potential antimicrobial activity.
Uniqueness
What sets 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline apart is its unique combination of a piperidine ring and an isoquinoline moiety, which provides a versatile scaffold for the development of new therapeutic agents. Its ability to inhibit acetylcholinesterase makes it particularly valuable in the study of neurodegenerative diseases .
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-2-6-18(7-3-1)16-22-13-11-21(12-14-22)23-15-10-19-8-4-5-9-20(19)17-23/h1-9,21H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFBGDLXUIBTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1-phenylcyclopentyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081392.png)

![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
![3-[2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one](/img/structure/B6081437.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6081445.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)
![6-Methyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]pyrimidin-4-ol](/img/structure/B6081473.png)
![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)
![Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B6081493.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide](/img/structure/B6081500.png)
